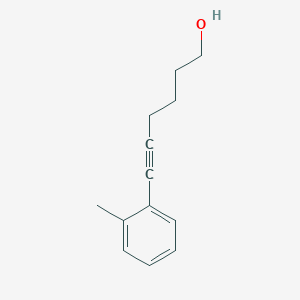
5-Hexyn-1-ol, 6-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyn-1-ol, 6-(2-methylphenyl)- is an organic compound with the molecular formula C13H16O. It is a derivative of 5-Hexyn-1-ol, where a 2-methylphenyl group is attached to the sixth carbon atom. This compound is known for its applications in organic synthesis and various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyn-1-ol, 6-(2-methylphenyl)- typically involves the Sonogashira coupling reaction. This reaction is performed between 5-Hexyn-1-ol and a 2-methylphenyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
Industrial production of 5-Hexyn-1-ol, 6-(2-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyn-1-ol, 6-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 6-(2-methylphenyl)-5-hexyn-1-one.
Reduction: Formation of 6-(2-methylphenyl)-5-hexen-1-ol or 6-(2-methylphenyl)-hexan-1-ol.
Substitution: Formation of 6-(2-methylphenyl)-5-hexyn-1-chloride or 6-(2-methylphenyl)-5-hexyn-1-bromide.
Applications De Recherche Scientifique
5-Hexyn-1-ol, 6-(2-methylphenyl)- is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hexyn-1-ol, 6-(2-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the 2-methylphenyl group enhances its binding affinity and specificity towards certain targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexyn-1-ol: The parent compound without the 2-methylphenyl group.
6-Iodo-1-hexyne: A similar compound with an iodine atom instead of the hydroxyl group.
5-Hexen-1-ol: A similar compound with a double bond instead of a triple bond.
Uniqueness
5-Hexyn-1-ol, 6-(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and specificity, making it valuable in various applications.
Propriétés
Numéro CAS |
748770-65-2 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
6-(2-methylphenyl)hex-5-yn-1-ol |
InChI |
InChI=1S/C13H16O/c1-12-8-5-6-10-13(12)9-4-2-3-7-11-14/h5-6,8,10,14H,2-3,7,11H2,1H3 |
Clé InChI |
GIOGDKLOLITSOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C#CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
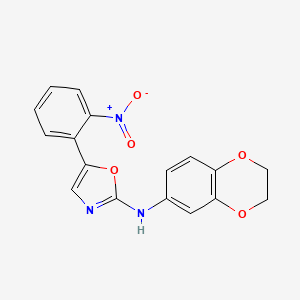
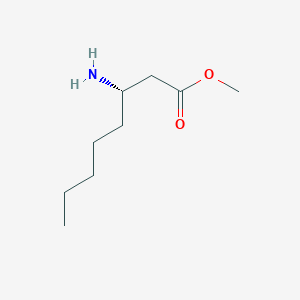
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
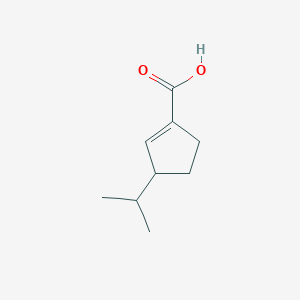
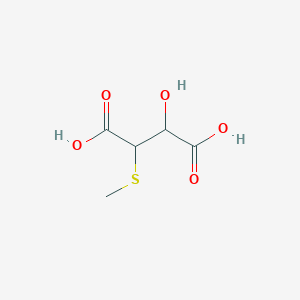
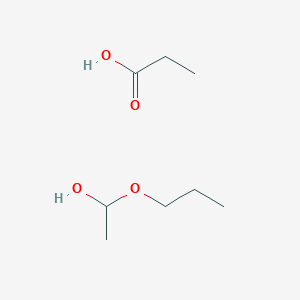
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
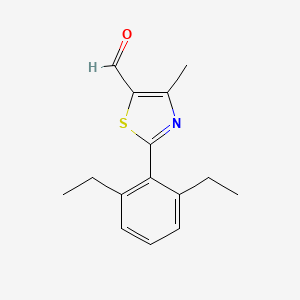
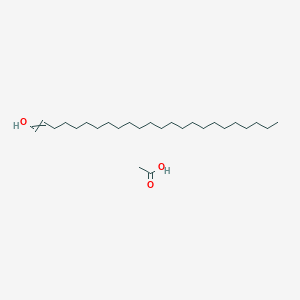
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
